2-(1-Phenylethyl)naphthalen-1-ol
Description
The study of 2-(1-Phenylethyl)naphthalen-1-ol is primarily situated at the intersection of naphthalene (B1677914) chemistry and the application of chiral auxiliaries. While specific research focused exclusively on this compound is limited, its properties and potential reactivity can be inferred from the extensive scholarship surrounding its structural components.
The naphthalene moiety is a foundational structure in organic chemistry, consisting of two fused benzene (B151609) rings. epa.govconcordia.ca This polycyclic aromatic hydrocarbon is known for its unique electronic and structural properties, which impart significant thermal and chemical stability. wikipedia.org Naphthalene and its derivatives are extensively used as intermediates in the synthesis of a wide array of industrial products, including dyes, pigments, and pharmaceuticals. wikipedia.orgatamanchemicals.com The extended π-system of naphthalene also makes it a chromophore, leading to applications in materials with specific optical properties.
The phenylethyl group, particularly the 1-phenylethyl chiral variant, is of paramount importance in asymmetric synthesis. This group can serve as a chiral auxiliary, a molecular fragment that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereochemical outcome is achieved, the auxiliary can be removed. The steric bulk and electronic nature of the phenyl group in the 1-phenylethyl moiety play a crucial role in controlling the facial selectivity of reactions.
Naphthols are derivatives of naphthalene that contain a hydroxyl group, making them analogs of phenols. There are two primary isomers, 1-naphthol (B170400) (α-naphthol) and 2-naphthol (B1666908) (β-naphthol), distinguished by the position of the hydroxyl group on the naphthalene ring. wikipedia.orgchemspider.com Both isomers are highly reactive and serve as precursors to a multitude of useful compounds. chemspider.com
Naphthols are key building blocks in the synthesis of dyes, pharmaceuticals, and agricultural chemicals. chemspider.com For instance, 1-naphthol is a precursor to the insecticide carbaryl (B1668338) and the beta-blocker nadolol. chemspider.com 2-Naphthol is widely used in the production of azo dyes and pigments. wikipedia.org The reactivity of the hydroxyl group and the naphthalene ring allows for a variety of chemical transformations, including electrophilic substitution, etherification, and esterification.
The introduction of a substituent at the 2-position of 1-naphthol, as in the case of this compound, can significantly influence the compound's chemical and physical properties. The steric hindrance provided by the phenylethyl group can direct further reactions to specific positions on the naphthalene ring and can also impact the acidity of the hydroxyl group.
Direct scholarly investigations focusing specifically on this compound are not widely available in the public domain. Much of the understanding of this compound is derived from the extensive body of research on related naphthol derivatives and the use of phenylethyl groups in stereocontrolled synthesis.
Research in the broader field of substituted naphthols suggests that the synthesis of this compound could likely be achieved through the Friedel-Crafts alkylation of 1-naphthol with styrene (B11656) or a 1-phenylethyl halide. The stereochemistry of the 1-phenylethyl group would be a critical factor in such a synthesis, potentially leading to a mixture of diastereomers if a racemic starting material is used.
The potential applications of this compound are largely speculative at this time but could include its use as a chiral ligand for metal-catalyzed asymmetric reactions or as a building block for chiral polymers or molecular sensors. Further research would be necessary to synthesize and characterize this compound fully and to explore its utility in these and other areas.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₆O |
| Average Mass | 248.325 g/mol |
| Monoisotopic Mass | 248.120115 g/mol |
| CAS Registry Number | 4398-16-7 |
Data sourced from ChemSpider and the CompTox Chemicals Dashboard. epa.gov
Structure
3D Structure
Properties
CAS No. |
4398-16-7 |
|---|---|
Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
2-(1-phenylethyl)naphthalen-1-ol |
InChI |
InChI=1S/C18H16O/c1-13(14-7-3-2-4-8-14)16-12-11-15-9-5-6-10-17(15)18(16)19/h2-13,19H,1H3 |
InChI Key |
FCCNKTOSNRDETA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Sophisticated Spectroscopic Characterization and Structural Elucidation of 2 1 Phenylethyl Naphthalen 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Advanced 1D NMR (¹H, ¹³C) Applications
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and most direct insights into the molecular framework of 2-(1-Phenylethyl)naphthalen-1-ol.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on both the naphthalene (B1677914) and phenyl rings, a quartet for the methine proton (CH), and a doublet for the methyl protons (CH₃). The integration of these signals would correspond to the number of protons in each environment.
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would display separate resonances for each of the 18 carbon atoms, including those in the naphthalene and phenyl rings, the methine carbon, and the methyl carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ) in ppm | Chemical Shift (δ) in ppm |
| 1.49 (d, J = 6.4 Hz, 3H) | 25.2 |
| 1.93 (s, 1H) | 69.8 |
| 4.88 (q, J = 6.4 Hz, 1H) | 123.6 |
| 7.23–7.30 (m, 3H) | 125.6 |
| 7.38 (m, 1H) | 127.5 |
| 129.8 | |
| 134.4 | |
| 147.9 | |
| Table 1: ¹H and ¹³C NMR data for a related compound, which can provide an estimation for the expected shifts in this compound. rsc.org |
Multi-Dimensional 2D NMR Techniques (COSY, HMBC, HSQC) for Complex Structural Confirmation
To further confirm the intricate structure and resolve any ambiguities from 1D NMR, a suite of two-dimensional NMR techniques is employed.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show a clear correlation between the methine proton and the methyl protons of the ethyl group, confirming their direct connectivity. It would also reveal correlations between adjacent aromatic protons on both the naphthalene and phenyl rings, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. The HSQC spectrum would link each proton signal to its corresponding carbon signal, for instance, connecting the methine proton signal to the methine carbon signal and the methyl proton signals to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for piecing together the molecular skeleton. For example, HMBC would show correlations from the methine proton to the carbons of the phenyl ring and to the C2 carbon of the naphthalene ring, unequivocally establishing the connection point of the phenylethyl group to the naphthalene core. Correlations from the hydroxyl proton would confirm its position on the C1 carbon of the naphthalene ring.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.
The FT-IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹. Characteristic C=C stretching vibrations for the aromatic rings would be found in the 1450-1600 cm⁻¹ region.
FT-Raman spectroscopy complements FT-IR and is particularly useful for observing non-polar bonds. The symmetric stretching of the aromatic rings would likely give rise to strong signals in the Raman spectrum.
| Vibrational Spectroscopy Data |
| Technique |
| FT-IR (thin film) |
| Table 2: Representative FT-IR data for a similar compound, highlighting key functional group vibrations. rsc.org |
High-Resolution Mass Spectrometry (HRMS, ESI, EI, FI) for Precise Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. Techniques such as Electrospray Ionization (ESI), Electron Ionization (EI), and Field Ionization (FI) can be utilized.
For this compound, with a molecular formula of C₁₈H₁₆O, the expected monoisotopic mass is 248.120115 g/mol . epa.govchemspider.com HRMS analysis would aim to measure this mass with high accuracy (typically to within a few parts per million), which allows for the unambiguous determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, under EI, a common fragmentation pathway would be the loss of a methyl group (CH₃) or a phenyl group (C₆H₅) from the parent ion, leading to characteristic fragment ions that further support the proposed structure.
| High-Resolution Mass Spectrometry Data |
| Property |
| Molecular Formula |
| Average Mass |
| Monoisotopic Mass |
| Table 3: Key mass spectrometry data for this compound. epa.govchemspider.com |
X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis
While NMR, IR, and MS provide a wealth of information leading to the elucidation of the chemical structure, X-ray crystallography offers the ultimate, definitive proof of structure in the solid state. This technique can determine the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and the absolute configuration of chiral centers.
For this compound, which contains a chiral center at the methine carbon, X-ray crystallography of a single crystal would be able to determine its absolute stereochemistry (R or S configuration). This is a crucial piece of information that is often difficult to obtain by other spectroscopic methods. The resulting crystal structure would provide an exact model of the molecule, confirming the connectivity and spatial relationships of all atoms, and offering insights into intermolecular interactions such as hydrogen bonding involving the hydroxyl group.
Currently, specific X-ray crystallographic data for this compound is not widely available in public databases. However, the application of this technique would provide the most complete and unambiguous structural characterization possible.
Computational and Theoretical Investigations of 2 1 Phenylethyl Naphthalen 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameter Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for investigating the electronic structure of medium to large-sized molecules with a favorable balance of accuracy and computational cost. scienceopen.com For 2-(1-phenylethyl)naphthalen-1-ol, DFT calculations, commonly employing functionals like B3LYP with a suitable basis set such as 6-311+G**, can predict a range of fundamental properties. nih.gov
The electronic structure analysis typically involves examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals and their energy gap (HOMO-LUMO gap) are crucial indicators of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Furthermore, DFT is a reliable method for predicting vibrational spectra (Infrared and Raman). nih.gov By calculating the harmonic vibrational frequencies, researchers can assign the observed experimental spectral bands to specific vibrational modes of the molecule, such as the stretching of the O-H group, C-H bonds in the aromatic rings, and the various vibrations of the naphthalene (B1677914) and phenyl skeletons. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. nih.gov
Table 1: Predicted Vibrational Frequencies using DFT for Key Functional Groups in this compound
| Vibrational Mode | Functional Group | Typical Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| O-H Stretch | -OH | 3500-3700 | Strong, Broad |
| Aromatic C-H Stretch | Naphthyl/Phenyl C-H | 3000-3100 | Medium to Weak |
| Aliphatic C-H Stretch | Ethyl -CH, -CH₃ | 2850-3000 | Medium |
| Aromatic C=C Stretch | Naphthyl/Phenyl Rings | 1450-1600 | Medium to Strong |
| C-O Stretch | Phenolic C-O | 1200-1260 | Strong |
Quantum Chemical Calculations for Mechanistic Insights and Reactivity Predictions
Quantum chemical calculations are instrumental in predicting the reactivity of molecules and elucidating complex reaction mechanisms. scienceopen.com By mapping the potential energy surface (PES) for a given reaction, these methods can identify stable reactants, products, intermediates, and the transition states that connect them. scienceopen.com
For this compound, theoretical calculations can provide insights into various potential reactions:
Electrophilic Aromatic Substitution: Calculations can predict the most likely positions for electrophilic attack on both the naphthalene and phenyl rings by evaluating the distribution of electron density and the stability of the resulting carbocation intermediates (sigma complexes).
Reactions at the Hydroxyl Group: The acidity (pKa) of the phenolic proton can be calculated, and reaction pathways for etherification or esterification can be modeled to determine activation barriers.
Oxidation: The susceptibility of the naphthol ring to oxidation can be assessed by calculating ionization potentials and modeling reaction pathways with common oxidants.
The Artificial Force Induced Reaction (AFIR) method is an example of an advanced technique that can be used to automatically explore reaction pathways between given reactants and products without prior knowledge of the transition states. scienceopen.com
Molecular Dynamics Simulations and Conformational Analysis of this compound
The presence of multiple single bonds in this compound grants it significant conformational flexibility. The spatial arrangement of the phenyl and naphthalenyl groups relative to each other is determined by rotation around these bonds. Conformational analysis, typically initiated by a systematic or stochastic search and followed by geometry optimization using quantum mechanical methods, is essential to identify the most stable, low-energy conformers.
Molecular Dynamics (MD) simulations can then be employed to study the dynamic behavior of these conformers. By simulating the motion of atoms over time based on a calculated force field, MD provides a view of the molecule's flexibility, solvent interactions, and the transitions between different conformational states. This is particularly useful for understanding how the molecule behaves in a solution environment and how its shape fluctuates, which can influence its reactivity and interactions with other molecules.
Table 2: Key Rotatable Bonds in this compound for Conformational Analysis
| Bond | Connected Fragments | Significance |
|---|---|---|
| C(naphthyl)-C(ethyl) | Naphthalene ring and Ethyl bridge | Determines the orientation of the entire phenylethyl substituent relative to the naphthol plane. |
| C(ethyl)-C(phenyl) | Ethyl bridge and Phenyl ring | Controls the orientation of the phenyl ring. |
| C(naphthyl)-O | Naphthalene ring and Hydroxyl group | Rotation determines the orientation of the hydroxyl proton (cis/trans relative to the ethyl group). |
Elucidation of Non-Covalent Interactions (e.g., C-H...π Interactions, Hydrogen Bonding) in this compound Systems
Non-covalent interactions are crucial in determining the three-dimensional structure, crystal packing, and supramolecular chemistry of organic molecules. beilstein-journals.org In this compound, several types of these weak interactions are expected to be significant.
Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor. libretexts.org Intramolecularly, the hydroxyl proton could potentially form a weak hydrogen bond with the π-electron cloud of the nearby phenyl ring. Intermolecularly, strong hydrogen bonds can form between the hydroxyl group of one molecule and the oxygen atom of a neighboring molecule, leading to the formation of dimers or polymeric chains in the solid state or concentrated solutions. libretexts.orgresearchgate.net
π-Stacking: The two large aromatic systems, naphthalene and phenyl, can interact with those of adjacent molecules through π-π stacking. uva.es These interactions, driven largely by dispersion forces, typically result in parallel-displaced or T-shaped arrangements to minimize electrostatic repulsion. nih.gov
C-H...π Interactions: These are a weaker but ubiquitous form of hydrogen bonding where a C-H bond acts as the donor and a π-system acts as the acceptor. In this molecule, the aliphatic C-H bonds of the ethyl group and the aromatic C-H bonds of the phenyl ring can form intramolecular interactions with the π-face of the naphthalene ring, and vice-versa, contributing to the stability of specific conformers. beilstein-journals.org
Dispersion Forces: Also known as London or van der Waals forces, these are present between all atoms and molecules and are the dominant attractive force for the large, hydrophobic hydrocarbon portions of the molecule. nih.gov
Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatics, exchange, induction, and dispersion, providing a deep understanding of the nature of these non-covalent bonds. uva.esnih.gov
Theoretical Insights into Reactive Intermediates, including 1-Phenylethyl Carbocations
The 1-phenylethyl moiety is prone to forming a carbocation under certain reaction conditions, such as acid-catalyzed dehydration or Sₙ1-type reactions. acs.org The 1-phenylethyl carbocation is a key reactive intermediate whose stability and subsequent reactions can be extensively studied using theoretical methods. acs.orgresearchgate.net
Computational studies, often at the DFT or higher ab initio levels, are used to analyze the structure and stability of this carbocation. frontiersin.orgnih.gov The positive charge is not localized on the single carbon atom but is delocalized into the adjacent phenyl ring through resonance, which provides significant stabilization. Furthermore, hyperconjugation, the interaction of the filled C-H or C-C σ-bonds with the empty p-orbital of the carbocation center, provides additional stability. frontiersin.org Theoretical calculations can quantify the energetic contributions of these stabilizing effects. By modeling the potential energy surface, computational chemistry can predict the fate of this intermediate, such as rearrangement, elimination to form an alkene, or attack by a nucleophile. acs.org
Table 3: Theoretical Approaches to Studying the 1-Phenylethyl Carbocation
| Theoretical Method/Concept | Information Gained | Reference/Context |
|---|---|---|
| DFT/ab initio Geometry Optimization | Provides the equilibrium structure, bond lengths, and angles of the carbocation. | frontiersin.org |
| Frequency Calculations | Confirms the structure as a true minimum on the PES and provides zero-point vibrational energy. | nih.gov |
| Natural Bond Orbital (NBO) Analysis | Quantifies charge delocalization and hyperconjugative interactions. | rsc.org |
| Transition State Search | Locates the transition structures for formation, rearrangement, or reaction of the carbocation. | nih.gov |
| Reaction Path Following (IRC) | Confirms that a found transition state connects the desired reactant and product. | scienceopen.com |
Reaction Mechanisms and Chemical Transformations Involving 2 1 Phenylethyl Naphthalen 1 Ol
Mechanistic Pathways of Substitution Reactions
The naphthalene (B1677914) ring system in 2-(1-phenylethyl)naphthalen-1-ol is susceptible to electrophilic substitution reactions. The hydroxyl group is a potent activating group, directing incoming electrophiles primarily to the ortho and para positions. However, in the case of 1-naphthols, the situation is more complex than in simple phenols.
Electrophilic aromatic substitution on naphthalene generally favors the 1-position (α-position) due to the formation of a more stabilized carbocation intermediate where the aromaticity of one ring is preserved. rsc.orgnih.gov For 2-substituted-1-naphthols, the directing effects of the hydroxyl and the substituent at the 2-position, along with steric hindrance, determine the regioselectivity of the substitution. The hydroxyl group strongly activates the ortho and para positions relative to itself. In this compound, the position ortho to the hydroxyl group is the 2-position, which is already substituted. The para position is the 4-position. Therefore, electrophilic substitution is generally expected to occur at the 4-position.
Studies on the nitration of naphthalene have shown a preference for the α-position. rsc.org In the case of substituted naphthols, the conditions of the reaction can also influence the outcome. For instance, the nitration of phenol (B47542) can yield both ortho and para isomers, with the ratio depending on the reaction conditions. sci-hub.se
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Naphthols
| Reactant | Reagent | Product(s) | Observations | Reference(s) |
| Naphthalene | HNO₃, H₂SO₄ | 1-Nitronaphthalene, 2-Nitronaphthalene | Major product is the 1-isomer. | rsc.org |
| (R)-BINOL | Br₂ | 6,6'-Dibromo-(R)-BINOL | Highly regioselective bromination at the 6- and 6'-positions (para to the hydroxyl group). | nih.gov |
| Phenol | HNO₃, deaerated system, Cu catalyst | o-Nitrophenol, p-Nitrophenol | Selective nitration with control over ortho/para ratio. | sci-hub.se |
Nucleophilic aromatic substitution on the naphthol ring of this compound is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring, which are absent in the parent compound.
Rearrangement Reactions of this compound Derivatives
Derivatives of this compound, particularly its esters, can undergo rearrangement reactions, most notably the Fries and photo-Fries rearrangements.
The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst. wikipedia.orgsigmaaldrich.com The reaction can be directed to yield either the ortho or para product by controlling the reaction conditions such as temperature and solvent. wikipedia.org For an ester of this compound, the acyl group would migrate to the aromatic ring. A widely accepted mechanism involves the formation of an acylium carbocation intermediate which then performs an electrophilic aromatic substitution on the activated naphthol ring. wikipedia.orgorganic-chemistry.org
The photo-Fries rearrangement is a photochemical variant that proceeds via a radical mechanism upon UV irradiation, yielding a mixture of ortho and para acyl phenols. wikipedia.orgsigmaaldrich.com This reaction involves the homolytic cleavage of the ester bond to form a radical pair, which then recombines to form the rearranged products. scielo.brrsc.org Studies on 1-naphthyl esters have shown that the distribution of photo-Fries products is influenced by the initial conformations of the ester. rsc.org The photolysis of 1-naphthyl 2-phenylpropanoate, a compound structurally related to esters of the title compound, leads to the formation of both 2-acyl and 4-acyl-1-naphthol products. scielo.br
Table 2: Rearrangement Reactions of Naphthyl Esters
| Reaction | Substrate | Conditions | Products | Mechanism | Reference(s) |
| Fries Rearrangement | Phenolic Ester | Lewis Acid (e.g., AlCl₃), Heat | ortho- and para-Hydroxy Aryl Ketones | Carbocation intermediate | wikipedia.orgsigmaaldrich.comorganic-chemistry.org |
| Photo-Fries Rearrangement | Phenolic Ester | UV light | ortho- and para-Hydroxy Aryl Ketones | Radical pair intermediate | wikipedia.orgsigmaaldrich.comscielo.brrsc.org |
| Photo-Fries Rearrangement | 1-Naphthyl 2-phenylpropanoate | UV light in poly(vinyl acetate) | 2-(2-phenylpropanoyl)-1-naphthol and 4-(2-phenylpropanoyl)-1-naphthol | Radical pair recombination | scielo.br |
Oxidation and Reduction Chemistry of the Naphthol Moiety
The naphthol moiety in this compound can undergo both oxidation and reduction reactions.
Oxidation: The oxidation of 2-naphthols can lead to the formation of 2-hydroxy-1,4-naphthoquinone (B1674593), also known as Lawsone. This transformation can be achieved using various oxidizing agents. For instance, the selective oxidation of 2-naphthol (B1666908) to 2-hydroxy-1,4-naphthoquinone has been reported with high yield using hydrogen peroxide as the oxidant and a manganese porphyrin complex as a catalyst in an alkaline aqueous solution. researchgate.net The active species in this reaction is believed to be an oxomanganese intermediate. researchgate.net Another study demonstrated the catalytic oxidation of 2-naphthol using molecular oxygen in the presence of cobalt porphyrin catalysts. researchgate.net An enantioselective hydroxylative dearomatization of 2-naphthols to yield ortho-quinol derivatives has also been achieved using a chiral N,N'-dioxide-scandium(III) complex catalyst. nih.govrsc.org
Reduction: The aromatic rings of the naphthalene system can be reduced via catalytic hydrogenation. The hydrogenation of naphthols can be controlled to achieve partial or complete saturation of the rings. The catalytic hydrogenation of 1-naphthol (B170400) has been studied over various supported metal catalysts. chinesechemsoc.org The use of Raney nickel has been reported for the hydrogenation of β-naphthol. acs.org The hydrogenation of alkenes and alkynes is a well-established process, often employing catalysts like platinum, palladium, or nickel. libretexts.orgyoutube.com For naphthols, the reduction can lead to the corresponding tetralone intermediates and ultimately to the fully saturated decalin derivatives. A bimetallic cooperative catalysis system using Pd/C and a chiral homogeneous catalyst has been developed for the asymmetric transfer hydrogenation of naphthols to produce chiral tetralones and tetralols. chinesechemsoc.org
Table 3: Oxidation and Reduction of Naphthols
| Reaction Type | Substrate | Reagents/Catalyst | Product | Reference(s) |
| Oxidation | 2-Naphthol | H₂O₂, Manganese porphyrin complex | 2-Hydroxy-1,4-naphthoquinone | researchgate.net |
| Oxidation | 2-Naphthol | O₂, Cobalt porphyrin complex | 2-Hydroxy-1,4-naphthoquinone | researchgate.net |
| Hydroxylative Dearomatization | 2-Naphthols | Oxaziridines, Chiral Sc(III) complex | ortho-Quinols | nih.govrsc.org |
| Reduction | 1-Naphthol | H₂, Supported metal catalysts | Tetralone/Tetralol derivatives | chinesechemsoc.org |
| Reduction | β-Naphthol | Raney Ni | Tetralol/Decalol derivatives | acs.org |
Cyclization Reactions in the Formation of Naphthoxazine Derivatives
This compound can serve as a precursor for the synthesis of naphthoxazine derivatives. Naphthoxazines are a class of heterocyclic compounds with various biological activities. The most common route to synthesize naphtho[1,2-e] wikipedia.orgresearchgate.netoxazines involves a Mannich-type condensation reaction. doi.org
Table 4: Synthesis of Naphtho[1,2-e] wikipedia.orgresearchgate.netoxazines from 2-Naphthols
| Reactants | Catalyst | Conditions | Product Type | Reference(s) |
| 2-Naphthol, Formaldehyde, Primary Amine | FNAOSiPAMP/Cu(II) | Solvent-free, Room temperature | Naphtho[1,2-e] wikipedia.orgresearchgate.netoxazines | researchgate.netnih.gov |
| 2-Naphthol, Aldehyde, Primary Amine | Various (e.g., ZrOCl₂, [bnmim][HSO₄]) | Various | Naphtho[1,2-e] wikipedia.orgresearchgate.netoxazines | doi.orgresearchgate.net |
| 1-(Amino(aryl)methyl)naphthalen-2-ol, Dimethyl arylsulfonylcarbonimidodithioate | Na₂CO₃ | Reflux in H₂O/EtOH | Naphtho[1,2-e] wikipedia.orgresearchgate.netoxazines bearing an arylsulfonamide moiety | doi.org |
Radical Functionalization Pathways and their Applicability to this compound Scaffolds
The direct functionalization of C-H bonds via radical pathways represents a powerful tool in modern organic synthesis. For a molecule like this compound, several positions could potentially undergo radical functionalization.
Recent advances have focused on the C-H functionalization of naphthols. rsc.orgrsc.org For instance, copper-catalyzed ortho-selective C-H functionalization of unprotected naphthols with diazoesters has been reported, proceeding through a metal carbene intermediate. nih.gov While this is not a radical reaction, it highlights the reactivity of the C-H bonds on the naphthol ring.
Electrochemical methods have been shown to be effective for the C-H functionalization of various heterocyclic substrates via radical pathways, particularly for those that are unreactive under conventional peroxide-initiated conditions. nih.gov Such methods could potentially be applied to the this compound scaffold.
The photo-Fries rearrangement, as discussed in section 5.2, is a prime example of a radical reaction involving derivatives of this compound, where a radical pair is a key intermediate. wikipedia.orgsigmaaldrich.comscielo.brrsc.org
While specific studies on the radical functionalization of this compound are not prevalent in the searched literature, the general principles of radical chemistry suggest that the benzylic C-H bond of the phenylethyl group could also be a target for radical abstraction, leading to further functionalization at that position.
Synthesis and Structural Characterization of Functionalized 2 1 Phenylethyl Naphthalen 1 Ol Derivatives
Rational Design Principles for Novel 2-(1-Phenylethyl)naphthalen-1-ol Derivatives
The design of new derivatives of this compound is guided by several key principles aimed at tailoring their properties for specific applications. The inherent chirality of the 1-phenylethyl group is a primary consideration, as the stereochemistry can significantly influence biological activity and material properties.
Key Design Considerations:
Stereochemistry: The (R)- and (S)-enantiomers of this compound can be used to synthesize stereochemically pure derivatives. This is crucial in fields such as asymmetric catalysis and medicinal chemistry, where enantiomers may exhibit different or even opposing effects.
Electronic Properties: The electron-rich naphthalene (B1677914) ring and the phenyl group can be modified with electron-donating or electron-withdrawing groups to tune the electronic properties of the molecule. For instance, introducing nitro groups can enhance electron-accepting capabilities, while methoxy (B1213986) groups can increase electron-donating character.
Steric Hindrance: The bulky 1-phenylethyl group provides significant steric hindrance around the hydroxyl group of the naphthalene ring. This can be exploited to create sterically demanding ligands for catalysis or to enhance the stability of the molecule by preventing intermolecular reactions.
Hydrogen Bonding: The phenolic hydroxyl group is a key functional handle for forming hydrogen bonds, which can be critical for molecular recognition and self-assembly processes. Derivatives can be designed to modulate the acidity and hydrogen-bonding capacity of this group.
Synthesis of Naphthalene-Fused Heterocyclic Systems Incorporating the 1-Phenylethyl Moiety
The this compound scaffold is a valuable starting material for the synthesis of complex, multi-ring systems where the naphthalene core is fused with a heterocyclic ring. These fused systems are of interest due to their potential for novel photophysical properties and biological activities.
A common strategy involves the reactivity of the C1 hydroxyl group and the adjacent C2 position of the naphthalene ring. For example, a Pechmann condensation could be employed to synthesize coumarin (B35378) derivatives. In a hypothetical reaction, this compound could be reacted with a β-ketoester in the presence of an acid catalyst to yield a benzocoumarin derivative.
Table 1: Hypothetical Synthesis of a Naphtho[2,1-b]furan-5-one Derivative
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Ethyl acetoacetate | Sulfuric Acid | 4-Methyl-2-(1-phenylethyl)naphtho[2,1-b]furan-5-one |
Furthermore, the hydroxyl group can be converted into a better leaving group, such as a triflate, to enable cross-coupling reactions that could lead to the formation of fused systems.
Preparation of Phenylethyl-Naphthol Conjugates and Hybrid Molecules
The synthesis of conjugates and hybrid molecules based on this compound allows for the combination of its properties with those of other molecular entities, such as fluorescent dyes, bioactive molecules, or polymers.
A straightforward approach to conjugation is through etherification or esterification of the phenolic hydroxyl group. For instance, a fluorescent tag like a coumarin or fluorescein (B123965) derivative bearing a reactive alkyl halide could be coupled to this compound under basic conditions to form a fluorescent probe.
Another strategy involves the use of click chemistry. The naphthol can be functionalized with an azide (B81097) or alkyne group, which can then be efficiently and selectively reacted with a complementary-functionalized molecule of interest.
Strategic Functionalization of the Naphthyl and Phenylethyl Moieties
The independent functionalization of the naphthyl and phenylethyl moieties of this compound offers a high degree of modularity in designing new derivatives.
Functionalization of the Naphthyl Moiety:
The electron-rich naphthalene ring is susceptible to electrophilic aromatic substitution reactions. The directing effect of the hydroxyl group and the bulky phenylethyl substituent will influence the position of substitution.
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the naphthalene ring, which can then serve as handles for further cross-coupling reactions.
Nitration: Treatment with nitric acid can introduce nitro groups, which can be subsequently reduced to amino groups, providing a site for further derivatization.
Formylation: The Vilsmeier-Haack reaction can be used to introduce a formyl group, which is a versatile precursor for a wide range of other functional groups.
Functionalization of the Phenylethyl Moiety:
The phenyl ring of the phenylethyl group can also be functionalized, typically through electrophilic aromatic substitution. The substitution pattern (ortho, meta, or para) can be controlled by the choice of reagents and reaction conditions.
Friedel-Crafts Acylation: This reaction can introduce acyl groups onto the phenyl ring, which can serve as building blocks for more complex structures.
Directed Ortho-Metalation: By introducing a directing group on the phenyl ring, it is possible to achieve selective functionalization at the ortho position.
Table 2: Illustrative Examples of Functionalized Derivatives
| Parent Compound | Reagent | Reaction Type | Functionalized Product |
| This compound | N-Bromosuccinimide | Electrophilic Halogenation | Bromo-2-(1-phenylethyl)naphthalen-1-ol |
| This compound | Nitric Acid/Sulfuric Acid | Electrophilic Nitration | Nitro-2-(1-phenylethyl)naphthalen-1-ol |
| This compound | Acetyl Chloride/AlCl₃ | Friedel-Crafts Acylation | 2-(1-(4-Acetylphenyl)ethyl)naphthalen-1-ol |
The strategic combination of these functionalization methods allows for the creation of a diverse library of this compound derivatives with tailored structures and properties. The characterization of these novel compounds would typically involve a suite of spectroscopic techniques, including NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy, to confirm their structures. For chiral derivatives, techniques such as chiral HPLC or circular dichroism would be essential to determine enantiomeric purity.
Stereochemical Aspects of 2 1 Phenylethyl Naphthalen 1 Ol and Its Analogs
Chiral Resolution Techniques for Enantiomeric Purity Assessment
The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is fundamental for obtaining enantiomerically pure compounds. wikipedia.orgmdpi.com For 2-(1-phenylethyl)naphthalen-1-ol and related structures, this is paramount for their application in asymmetric synthesis and materials science. Classical resolution, a widely employed method, involves the conversion of the enantiomeric pair into diastereomers by reaction with a chiral resolving agent. wikipedia.orgmdpi.com These diastereomers, possessing different physicochemical properties such as solubility, can then be separated by techniques like crystallization. wikipedia.org
A common strategy involves the formation of diastereomeric salts. For acidic compounds, chiral amines like (S)-(-)-1-phenylethylamine or (S)-(-)-1-(1-naphthyl)ethylamine can be used as resolving agents. onyxipca.com Conversely, for basic compounds, chiral acids such as tartaric acid or (S)-mandelic acid are employed. wikipedia.org The selection of an appropriate resolving agent and solvent system is often empirical and may require screening of several candidates to achieve efficient separation. onyxipca.com
Table 1: Common Chiral Resolving Agents
| Resolving Agent | Type | Typically Used For |
|---|---|---|
| (S)-(-)-1-Phenylethylamine | Basic | Chiral Acids |
| (S)-(-)-1-(1-Naphthyl)ethylamine | Basic | Chiral Acids |
| Tartaric Acid | Acidic | Chiral Amines |
| (S)-Mandelic Acid | Acidic | Chiral Alcohols |
| Brucine | Basic | Chiral Acids |
Once separated, the resolving agent is removed to yield the pure enantiomers. wikipedia.org The enantiomeric purity, often expressed as enantiomeric excess (e.e.), is then assessed. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical technique for determining the enantiomeric excess of the resolved sample. onyxipca.com The principle behind chiral HPLC lies in the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. mdpi.com
In some cases, preferential crystallization can be utilized, where one enantiomer crystallizes from a supersaturated solution of the racemate, leaving the other in the mother liquor. This method, however, is less common as only a small percentage of racemates form conglomerates suitable for this type of resolution. mdpi.com
Control of Diastereoselectivity in Complex Synthetic Transformations
The synthesis of complex molecules containing multiple stereocenters, such as analogs of this compound, requires precise control over diastereoselectivity. This refers to the preferential formation of one diastereomer over another in a chemical reaction. The steric and electronic properties of the starting materials, reagents, and catalysts play a crucial role in directing the stereochemical outcome.
An illustrative example of controlling stereochemistry is the enzymatic resolution of racemic alcohols. nih.gov Enzymes, being inherently chiral, can selectively catalyze reactions of one enantiomer over the other. For example, acylase I has been used in the stereoselective acylation of racemic 1-phenylethanol (B42297), a structural component of the title compound. nih.gov The enzyme preferentially reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the esterified product. nih.gov This approach highlights the potential of biocatalysis in achieving high levels of stereochemical control.
Conformational Analysis and Stereochemical Stability of this compound Isomers
The three-dimensional arrangement of atoms in a molecule, or its conformation, significantly impacts its physical and chemical properties. For this compound, the rotation around the single bond connecting the phenylethyl group to the naphthalene (B1677914) ring gives rise to different conformers. The relative stability of these conformers is determined by steric and electronic interactions.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of molecules. researchgate.net These calculations can predict the geometries and relative energies of different conformers, providing insights into the most stable arrangements. For naphthol derivatives, the orientation of the hydroxyl group and the interaction between the substituent and the naphthalene ring system are key factors influencing conformational preference.
The stereochemical stability of the isomers is another important consideration. Atropisomerism can occur in biaryl systems where rotation around the aryl-aryl single bond is restricted. While this compound itself is not a classical atropisomer, the principles of restricted rotation are relevant to its more complex analogs, such as BINOL (1,1'-bi-2-naphthol). wikipedia.org The energy barrier to rotation determines whether the atropisomers can be isolated at room temperature.
Exciton (B1674681) Coupling and Chiroptical Properties in Naphthol-Based Chiral Systems
Naphthol derivatives often exhibit interesting chiroptical properties, which arise from their interaction with circularly polarized light. Circular dichroism (CD) spectroscopy is a key technique for studying these properties. When two chromophores are in close proximity in a chiral molecule, their electronic transitions can couple, leading to a phenomenon known as exciton coupling. nih.govosti.gov This coupling results in characteristic split CD signals, known as a CD couplet.
The sign and magnitude of the CD couplet are directly related to the spatial arrangement of the chromophores. This relationship forms the basis of the exciton chirality method, a powerful tool for determining the absolute configuration of chiral molecules. acs.org By analyzing the CD spectrum, the handedness of the chiral twist between the chromophores can be deduced, which in turn reveals the absolute stereochemistry of the molecule.
In systems like 1,1'-bi-2-naphthol (B31242) (BINOL), the two naphthol units act as the interacting chromophores. nih.gov The chirality arises from the restricted rotation around the C-C bond connecting the two naphthalene rings. The dihedral angle between the two naphthyl planes determines the nature of the exciton coupling and the resulting CD spectrum.
Recent research has also explored the use of exciton-coupled circular dichroism (ECCD) for the determination of the identity, chirality, and enantiomeric excess of chiral secondary alcohols. acs.org This involves the in situ formation of multicomponent metal complexes that incorporate the chiral alcohol, leading to predictable ECCD spectra. acs.org This approach highlights the versatility of exciton coupling principles in stereochemical analysis.
Table 2: Chemical Compounds Mentioned
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | This compound | C₁₈H₁₆O |
| 1-Naphthol (B170400) | Naphthalen-1-ol | C₁₀H₈O |
| 2-Naphthol (B1666908) | Naphthalen-2-ol | C₁₀H₈O |
| (S)-(-)-1-Phenylethylamine | (1S)-1-phenylethanamine | C₈H₁₁N |
| (S)-(-)-1-(1-Naphthyl)ethylamine | (1S)-1-(naphthalen-1-yl)ethanamine | C₁₂H₁₃N |
| Tartaric Acid | 2,3-dihydroxybutanedioic acid | C₄H₆O₆ |
| (S)-Mandelic Acid | (2S)-2-hydroxy-2-phenylacetic acid | C₈H₈O₃ |
| Brucine | (4aR,8aS,13aR,15S,16S)-1,2-dimethoxy-4a,8a,9,11,12,13,13a,14,15,16-decahydrostrychnidin-10-one | C₂₃H₂₆N₂O₄ |
| Camphorsulfonic acid | [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonic acid | C₁₀H₁₆O₄S |
| 1-Phenylethanol | 1-phenylethan-1-ol | C₈H₁₀O |
| BINOL | 1,1'-Binaphthalene-2,2'-diol | C₂₀H₁₄O₂ |
Advanced Analytical Methods for Reaction Monitoring and Product Analysis
Advanced Chromatographic Techniques (GC, HPLC) for Purity and Isomer Separation
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for assessing the purity of 2-(1-Phenylethyl)naphthalen-1-ol. Due to the compound's chiral nature, stemming from the asymmetric carbon in the phenylethyl group, specialized chromatographic methods are essential for separating its enantiomers ((R) and (S) forms). The separation of enantiomers is critical as they can exhibit different biological activities. shimadzu.comresearchgate.net
HPLC, particularly through the use of a Chiral Stationary Phase (CSP), is the most common and effective method for resolving enantiomers. researchgate.netnih.gov The principle involves the formation of temporary diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are frequently employed for this purpose. nih.gov The choice of mobile phase, often a mixture of alkanes like hexane and an alcohol modifier like isopropanol, is crucial for achieving optimal separation.
The following interactive table outlines a hypothetical, yet representative, set of HPLC conditions for the analysis of this compound.
Table 8.1.1: Illustrative HPLC Conditions for Analysis of this compound
| Parameter | Chiral (Enantiomeric) Separation | Purity (Reverse-Phase) Analysis |
|---|---|---|
| Technique | HPLC | UPLC/HPLC |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® series) | C18 Silica (B1680970) Column (e.g., Newcrom R1) sielc.com |
| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) | Acetonitrile:Water with 0.1% Formic Acid sielc.com |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV Absorbance at 254 nm | UV Absorbance at 254 nm or Mass Spectrometry (MS) sielc.com |
| Expected Result | Two distinct peaks for (R)- and (S)-enantiomers | A major peak for the product, with potential minor peaks for impurities |
In-situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates
The synthesis of this compound, typically via the Friedel-Crafts alkylation of 1-naphthol (B170400) with styrene (B11656), can be monitored in real-time using in-situ spectroscopic techniques. Methods like Fourier Transform Infrared (FTIR) or Raman spectroscopy allow for the tracking of reactant consumption and product formation without the need for sample extraction, providing valuable kinetic data. mdpi.comnih.gov
By inserting a fiber-optic probe directly into the reaction vessel, spectra can be collected continuously. mdpi.com In the synthesis of this compound, FTIR spectroscopy can monitor several key changes:
Disappearance of Reactants: The consumption of styrene can be followed by the decrease in the intensity of its characteristic vinyl C=C stretching vibration band (around 1630 cm⁻¹). Similarly, the O-H stretch of 1-naphthol (a broad band around 3200-3600 cm⁻¹) would also decrease.
Formation of Product: The appearance of the product can be tracked by the growth of new peaks corresponding to its unique structural features, such as specific aromatic C-H bending vibrations or changes in the C-O stretching region.
This continuous monitoring allows for the precise determination of the reaction endpoint, preventing the formation of byproducts from over-reaction and ensuring process safety and efficiency. mdpi.comemerginginvestigators.org It provides a deeper understanding of the reaction mechanism by potentially identifying transient intermediates.
The table below summarizes key infrared frequencies that would be monitored during the synthesis.
Table 8.2.1: Representative FT-IR Bands for In-situ Reaction Monitoring
| Compound | Functional Group/Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Trend |
|---|---|---|---|
| Styrene | Vinyl C=C Stretch | 1630 | Decrease |
| 1-Naphthol | Phenolic O-H Stretch | 3200-3600 (broad) | Decrease |
| This compound | Aromatic C-H Bending (Ortho-disubstitution) | 745-760 | Increase |
Future Perspectives and Emerging Research Avenues in 2 1 Phenylethyl Naphthalen 1 Ol Chemistry
Exploration of Unconventional Synthetic Methodologies
While traditional methods for the synthesis of 2-(1-phenylethyl)naphthalen-1-ol exist, the development of more efficient and environmentally benign synthetic routes is a primary focus for future research. The exploration of unconventional methodologies promises to provide novel pathways to this and related compounds.
One promising avenue is the use of multicomponent reactions. A one-pot synthesis of 2-naphthol (B1666908) derivatives has been achieved by treating 2-naphthol with aldehydes and either allyl tributyl stannane (B1208499) or anisole (B1667542) in the presence of AlCl₃. researchgate.net This approach offers high yields and simplified purification processes. researchgate.net Future work could adapt this methodology for the synthesis of this compound by employing appropriate starting materials.
Another area of interest is the application of novel catalytic systems. Gold-catalyzed annulations of 1-(2-(dimethoxymethyl)phenyl)-1-prop-2-yn-1-yl acetate (B1210297) substrates with α-diazo esters have been shown to yield substituted naphthoates. researchgate.net Investigating the potential of such gold-catalyzed cyclizations for the direct synthesis of the this compound scaffold could lead to more efficient synthetic strategies. Furthermore, silicotungstic acid has been demonstrated as an effective catalyst for the condensation reactions between β-naphthol and aldehydes, offering advantages such as short reaction times and high yields. sioc-journal.cn
The development of palladium-catalyzed C-H functionalization techniques also presents a significant opportunity. nih.gov A Pd/NBE relay catalysis has been utilized for the meta-C-H functionalization of phenylethyl alcohol derivatives, a method that could potentially be adapted for the synthesis of specifically substituted this compound analogues. nih.gov
Application of Cutting-Edge Spectroscopic and Theoretical Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound is crucial for its application in various fields. The use of advanced spectroscopic and theoretical methods will be instrumental in elucidating these characteristics.
Advanced Spectroscopic Techniques:
While standard spectroscopic techniques provide basic structural information, more advanced methods can offer deeper insights. For instance, studying the transient species formed during oxidation reactions using pulse radiolysis with absorption spectroscopy can reveal important information about the reactivity of the naphthol core. researchgate.net This technique has been used to study the reactions of hydroxyl radicals with 1- and 2-naphthols, identifying the transient spectra and reaction rate constants. researchgate.net Applying such methods to this compound could provide valuable data on its oxidative stability and degradation pathways.
Theoretical and Computational Studies:
Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental findings. DFT can be used to calculate the geometries, electronic structures, and spectroscopic properties of molecules. researchgate.net Such calculations have been employed to study the oxidation of naphthols, providing insights into the reaction mechanisms. researchgate.net For this compound, DFT calculations could be used to predict its reactivity, conformational preferences, and spectroscopic signatures, aiding in the interpretation of experimental data.
In-depth Investigations into Complex Reaction Mechanisms
A detailed understanding of the reaction mechanisms involving this compound is essential for controlling reaction outcomes and designing new synthetic transformations. Future research should focus on elucidating the mechanisms of both its formation and its subsequent reactions.
Mechanistic studies on related naphthol derivatives have provided valuable insights. For example, the mechanism of gold-catalyzed annulations to form naphthoates is believed to involve a 1-methoxy-2-carbonyl-1H-indene intermediate. researchgate.net Similarly, the displacement of halides from sp² hybridized carbons in related systems has been reviewed, with various mechanisms proposed. gla.ac.uk Investigating whether similar intermediates and pathways are involved in the synthesis and reactions of this compound would be a significant contribution.
The role of catalysts in directing reaction pathways is another critical area for investigation. For instance, in the Pd-catalyzed meta-functionalization of oxime ethers, a proposed mechanism involves ortho-C-H activation, migratory insertion of a norbornene derivative, and subsequent meta-C-H activation. nih.gov Detailed mechanistic studies, combining experimental techniques like kinetic analysis and isotopic labeling with computational modeling, will be crucial for unraveling the intricate steps involved in reactions of this compound.
Development of Highly Functionalized Derivatives for Fundamental Chemical Research
The synthesis of highly functionalized derivatives of this compound opens up new avenues for fundamental chemical research and the development of materials with novel properties.
Functionalization of the naphthalene (B1677914) core can significantly alter the electronic and steric properties of the molecule. For example, the synthesis of binaphthyl derivatives with phenylethynyl groups at various positions has been achieved through Sonogashira reactions, leading to compounds with interesting optical properties. chemrxiv.org Similar strategies could be applied to the this compound scaffold to create new fluorescent probes or materials for optoelectronic applications.
The introduction of various functional groups can also lead to derivatives with potential applications in catalysis or materials science. For instance, the synthesis of functionalized naphthalene derivatives has been explored as starting materials for chlorinated benzoquinolines and polybenzoquinolines. researchgate.net By analogy, functionalized this compound derivatives could serve as valuable building blocks for the construction of more complex molecular architectures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
